3',4-O-Dimethylcedrusin

Overview

Description

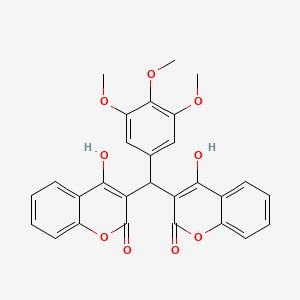

3’,4-O-Dimethylcedrusin is a type of lignan, a class of compounds found in plants . It is known to improve wound healing in vivo by stimulating the formation of fibroblasts and collagen . It is extracted from the peel of Magnolia officinalis and is also found in Dragon’s Blood, a reddish resin oil extracted from the Croton lechleri tree .

Synthesis Analysis

The compound has been synthesized in racemic form by a biomimetic reaction sequence . The two enantiomers were resolved by column chromatography of one of the synthetic intermediates . Based on CD results, a tentative absolute configuration for the synthetic enantiomers and natural 3’,4-di-O-methylcedrusin is proposed .Molecular Structure Analysis

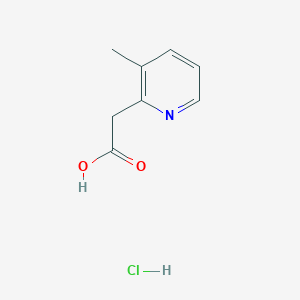

3’,4-O-Dimethylcedrusin has a molecular formula of C21H26O6 and a molecular weight of 374.4 . It contains a total of 55 bonds, including 29 non-H bonds, 12 multiple bonds, 8 rotatable bonds, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 2 hydroxyl groups, 2 primary alcohols, and 4 ethers (aromatic) .Chemical Reactions Analysis

While there is limited information available on the specific chemical reactions involving 3’,4-O-Dimethylcedrusin, it is known that it participates in wound healing .Physical And Chemical Properties Analysis

3’,4-O-Dimethylcedrusin is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .Scientific Research Applications

Natural Products and Medicinal Chemistry

3',4-O-Dimethylcedrusin, with its gem-dimethyl moiety, is structurally related to natural products that have significant implications in medicinal chemistry. These natural products include taxanes, epothilones, statins, and retinoids. The gem-dimethyl group is utilized in medicinal chemistry for its potential to increase target engagement, potency, and selectivity. It also plays a role in modulating the pKa of nearby functionality and inducing symmetry into chiral centers, which can be significant in drug design and development (Talele, 2017).

Neuroprotection

Dimethyl sulfoxide (DMSO), which shares structural similarity with this compound, has been studied for its neuroprotective properties. DMSO can inhibit glutamate responses in hippocampal neurons and protect against excitotoxic death. This suggests a potential role in treating neurodegenerative conditions (Lu & Mattson, 2001).

Synthesis and Conformational Studies

Research on the synthesis and structural analysis of compounds structurally similar to this compound has been conducted. For instance, the synthesis of dimethyl (1S,2S,4S,5S)-4-allyloxy-5-(α-mannosyloxy)cyclohexane-1,2-dicarboxylate, a mimic of α(1,2)mannobioside, demonstrated the potential for these types of molecules in various biochemical applications (Mari et al., 2004).

Organic Semiconductors

In the field of organic semiconductors, compounds with structural features similar to this compound have been synthesized and characterized. These include benzo[1,2-b:3,4-b':5,6-b'']trithiophene (BTT) oligomers, which have potential applications as organic semiconductors due to their planar molecular structures and electrical properties (Kashiki et al., 2011).

Antimicrobial and Anticancer Properties

Research into the synthesis and biological evaluation of various compounds structurally related to this compound, such as (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, has shown potential antimicrobial and anticancer properties. These studies suggest a possible role in the development of new therapeutic agents (Karrouchi et al., 2020).

Nitrification Inhibition in Agriculture

Compounds like 3,4-Dimethylpyrazole phosphate (DMPP), which have structural similarities with this compound, have been used as nitrification inhibitors in agriculture. They can reduce nitrate leaching and improve crop yields, indicating their significance in sustainable agriculture practices (Zerulla et al., 2001).

Safety and Hazards

properties

IUPAC Name |

3-[(2S,3R)-2-(3,4-dimethoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O6/c1-24-17-7-6-14(11-18(17)25-2)20-16(12-23)15-9-13(5-4-8-22)10-19(26-3)21(15)27-20/h6-7,9-11,16,20,22-23H,4-5,8,12H2,1-3H3/t16-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPCDEDIFJYIPT-OXJNMPFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(C3=C(O2)C(=CC(=C3)CCCO)OC)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H](C3=C(O2)C(=CC(=C3)CCCO)OC)CO)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70155455 | |

| Record name | 3',4-O-Dimethylcedrusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

127179-41-3 | |

| Record name | 3',4-O-Dimethylcedrusin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127179413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4-O-Dimethylcedrusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70155455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-But-2-enedioic acid;3-[(1R,2S)-2-(cyclobutylamino)cyclopropyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3028096.png)

![(1R,3S,4R,5R,6S)-4-Methyl-1,4,6-tris(3-methylbut-2-enyl)-5-(3-methyl-2-oxobutanoyl)-3-(4-methylpent-3-enyl)-7-oxabicyclo[4.2.1]nonane-8,9-dione](/img/structure/B3028097.png)

![(2S)-2-[[(3S,6S,11S,14S,17S)-3-(4-aminobutyl)-6-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,8,13,16-pentaoxo-1,4,7,12,15-pentazabicyclo[15.3.0]icosane-11-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B3028100.png)

![9H-Fluoren-2-amine, N-[1,1'-biphenyl]-3-yl-9,9-diphenyl-](/img/structure/B3028101.png)

![1-Oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B3028105.png)

![Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl](/img/structure/B3028106.png)